N-OCTANOYL-L-HOMOSERINE LACTONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

N-(2-Oxotetrahydrofuran-3-YL)octanamide, also known as N-octanoyl-gamma-butyrolactone (NOGB), is a synthetic molecule with applications in various fields of scientific research. Its synthesis has been reported in several publications, utilizing different methods like reductive acylation and ring-opening reactions. [, ]

Potential Biological Activities:

Research suggests that NOGB might possess various biological activities, making it a subject of ongoing investigation. Studies have explored its potential as an:

- Antimicrobial agent: NOGB has shown antibacterial activity against several Gram-positive and Gram-negative bacterial strains, potentially due to its membrane-disrupting properties. []

- Anticancer agent: Preliminary studies have indicated that NOGB might exhibit anti-proliferative effects on some cancer cell lines, warranting further investigation. []

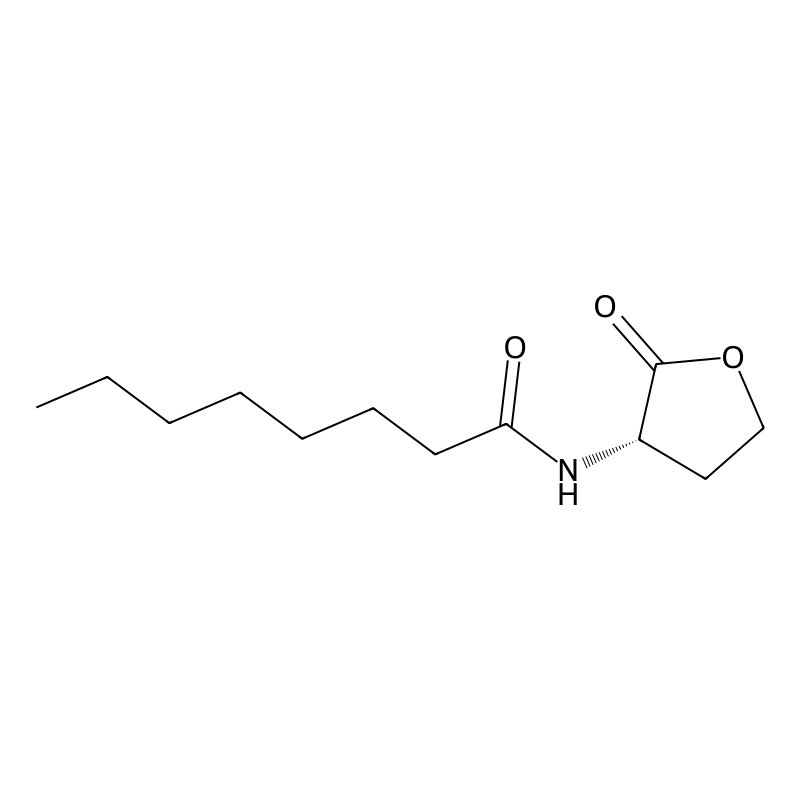

N-Octanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone family, which are small diffusible signaling molecules crucial for quorum sensing in Gram-negative bacteria. This compound plays a significant role in regulating gene expression and coordinating collective behaviors among bacterial populations. With a molecular weight of 227.3 g/mol and the chemical formula C₁₂H₂₁NO₃, N-octanoyl-L-homoserine lactone is characterized by its octanoyl acyl chain and a homoserine lactone ring structure, allowing it to interact with specific receptors in bacterial cells .

- Formation of Acyl-Homoserine Lactones: The synthesis involves the reaction between L-homoserine and fatty acyl-CoA, catalyzed by LuxI-type synthases, leading to the formation of the lactone ring.

- Hydrolysis: Under certain conditions, N-octanoyl-L-homoserine lactone can undergo hydrolysis to yield L-homoserine and octanoic acid.

- Quorum Sensing Activation: Upon reaching a threshold concentration, it binds to LuxR-type receptors, initiating signal transduction pathways that regulate gene expression related to virulence factors, biofilm formation, and other communal behaviors

N-Octanoyl-L-homoserine lactone exhibits notable biological activities:

- Quorum Sensing: It serves as an autoinducer for various bacterial species, influencing behaviors such as bioluminescence, virulence factor production, and biofilm formation.

- Plant Interaction: Recent studies indicate that this compound can prime plant defenses against pathogens like Pseudomonas syringae, enhancing resistance through salicylic acid signaling pathways

Of N-Acyl Homoserine ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654057/" rel="nofollow noopener" target="_blank"> .

- Immune Cell Activation: Interaction with dendritic cells has demonstrated increased nitric oxide release, indicating its potential role in modulating immune responses .

The synthesis of N-octanoyl-L-homoserine lactone can be achieved through various methods:

- Enzymatic Synthesis: Utilizing LuxI-type synthases from bacteria to catalyze the reaction between L-homoserine and octanoyl-CoA.

- Chemical Synthesis: Chemical approaches involve the acylation of L-homoserine followed by cyclization to form the lactone structure.

- Microbial Fermentation: Some bacteria naturally produce N-octanoyl-L-homoserine lactone during growth, which can be extracted and purified for research or industrial use .

Research on interaction studies of N-octanoyl-L-homoserine lactone has revealed:

- Bacterial Interactions: It influences gene expression related to virulence and biofilm formation in various Gram-negative bacteria.

- Plant Responses: Studies show that treatment with this compound primes plants for enhanced defense responses against subsequent pathogen attacks

N-Octanoyl-L-homoserine lactone shares structural similarities with other acyl-homoserine lactones. Here are some comparable compounds:

Compound Name Acyl Chain Length Unique Features N-Hexanoyl-L-homoserine lactone C6 Shorter acyl chain; often associated with Vibrio species. N-Decanoyl-L-homoserine lactone C10 Longer acyl chain; influences different bacterial behaviors. N-Dodecanoyl-L-homoserine lactone C12 Known for its role in plant-microbe interactions. N-Tetradecanoyl-L-homoserine lactone C14 Exhibits unique signaling properties in specific bacterial strains. Uniqueness of N-Octanoyl-L-Homoserine Lactone

N-Octanoyl-L-homoserine lactone is unique due to its specific interaction with certain LuxR-type receptors and its ability to induce plant defense mechanisms. Its moderate acyl chain length allows it to effectively mediate quorum sensing while also being involved in plant-microbe interactions, setting it apart from other similar compounds

XLogP3

2.6Hydrogen Bond Acceptor Count

3Hydrogen Bond Donor Count

1Exact Mass

227.15214353 g/molMonoisotopic Mass

227.15214353 g/molHeavy Atom Count

16Wikipedia

N-(2-OXOTETRAHYDROFURAN-3-YL)OCTANAMIDEDates

Last modified: 08-15-2023Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703. Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762.

Explore Compound Types

Get ideal chemicals from 750K+ compounds